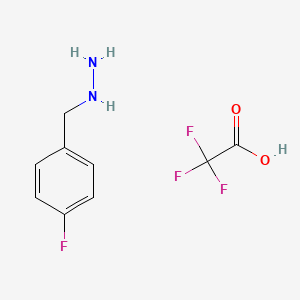
(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate is a specialized chemical compound characterized by its unique molecular structure. It is widely used in various scientific domains due to its fluorinated nature, which imparts distinct chemical properties. The compound has the molecular formula C9H10F4N2O2 and a molecular weight of 254.18 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of (4-Fluorobenzyl)hydrazine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the following steps:
Fluoroacetylation: The starting material, (4-Fluorobenzyl)hydrazine, is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
(4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated heterocycles and other complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The fluorinated nature of the compound enhances its binding affinity and specificity. The pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluorobenzyl)hydrazine hydrochloride
- (4-Fluorobenzyl)hydrazine sulfate
- (4-Fluorobenzyl)hydrazine phosphate
Uniqueness
Compared to similar compounds, (4-Fluorobenzyl)hydrazine 2,2,2-trifluoroacetate offers unique advantages due to the presence of trifluoroacetate. This functional group enhances the compound’s stability, solubility, and reactivity, making it a valuable tool in various scientific applications .
Propriétés
Formule moléculaire |
C9H10F4N2O2 |
|---|---|
Poids moléculaire |
254.18 g/mol |
Nom IUPAC |
(4-fluorophenyl)methylhydrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9FN2.C2HF3O2/c8-7-3-1-6(2-4-7)5-10-9;3-2(4,5)1(6)7/h1-4,10H,5,9H2;(H,6,7) |
Clé InChI |
KKWYMQLGYHNXEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNN)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



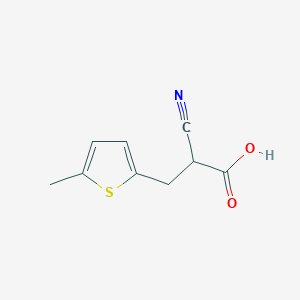

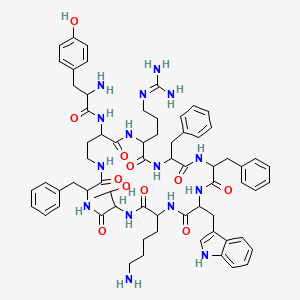

![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)


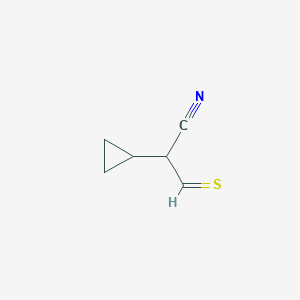
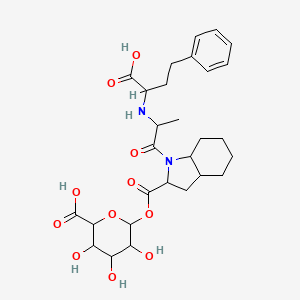
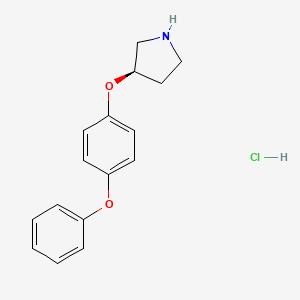
![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
